3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signal transduction .
Mode of Action
The compound interacts with the αvβ6 integrin by binding to it with high affinity . This binding is characterized by a long dissociation half-life of 7 hours , indicating a strong and prolonged interaction between the compound and its target
Pharmacokinetics
The compound exhibits pharmacokinetic properties commensurate with inhaled dosing by nebulization . It has a very high solubility in saline at pH 7, greater than 71 mg/mL , which suggests good bioavailability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the compound is light sensitive , suggesting that exposure to light might affect its stability. Therefore, it should be stored in a sealed container in a dry environment at 2-8°C .
Properties
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-11-14(12(2)20-19-11)3-4-16(25)23-8-5-13(6-9-23)24-18(26)17-15(21-22-24)7-10-27-17/h7,10,13H,3-6,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXBRPUFGJVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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